An In-depth Technical Guide to 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, synthesis, and biological activities, with a focus on its potential as an anti-inflammatory, anticancer, and antiviral agent, as well as an enzyme inhibitor. Detailed experimental protocols and data are presented to support further research and development efforts.
Chemical and Physical Properties
5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a nitrophenyl substituent at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring.
Table 1: Physicochemical Properties of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
| Property | Value | Reference |
| CAS Number | 189083-63-4 | [1] |
| Molecular Formula | C₁₀H₇N₃O₄ | [1] |
| Molecular Weight | 233.18 g/mol | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Spectroscopic Data
Detailed spectroscopic data for this specific compound are not publicly available. However, the expected spectral characteristics can be inferred from its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenyl group, the proton on the pyrazole ring, and the acidic proton of the carboxylic acid.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), N-H stretching of the pyrazole ring (~3100-3500 cm⁻¹), and the N-O stretching of the nitro group (~1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).
Synthesis
A general and widely used method for the synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine.
General Synthetic Pathway
The synthesis of pyrazole-3-carboxylic acids can be achieved through the reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine hydrate. The chalcone precursor is typically synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative.
Caption: General synthesis pathway for 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Experimental Protocol: A General Method for Synthesis of Pyrazole-3-Carboxylic Acids from Chalcones
This protocol is a generalized procedure based on the synthesis of similar pyrazole derivatives and may require optimization for the specific synthesis of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Materials:
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4'-Nitroacetophenone
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Diethyl oxalate
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Sodium ethoxide
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Hydrazine hydrate
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Ethanol
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Hydrochloric acid
Procedure:
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Synthesis of the Diketone Intermediate:
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In a round-bottom flask, dissolve 4'-nitroacetophenone and diethyl oxalate in absolute ethanol.
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Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature with constant stirring.
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Continue stirring for several hours until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture with dilute hydrochloric acid to precipitate the diketone intermediate.
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Filter the precipitate, wash with cold water, and dry.
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Cyclization to form the Pyrazole Ring:
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Reflux the diketone intermediate with hydrazine hydrate in ethanol for several hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidify with dilute hydrochloric acid to precipitate the crude 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
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Biological Activities and Applications
This compound is primarily of interest for its potential applications in drug development, particularly in the areas of anti-inflammatory, anticancer, and antiviral therapies, as well as for its role as an enzyme inhibitor.[2]
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[3] The anti-inflammatory mechanism of many pyrazole-based compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.
Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via COX inhibition.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant anticancer activity against various cancer cell lines. The proposed mechanisms of action are diverse and include inhibition of kinases (such as EGFR and Aurora kinases), topoisomerase II, and tubulin polymerization.
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-based hybrids | HT-29 (Colon) | 2.12 - 69.37 | [4] |
| Pyrazole-based hybrids | MCF-7 (Breast) | 2.85 - 23.99 | [4] |
While specific data for 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is not available, the general activity of the pyrazole scaffold suggests its potential as a starting point for the development of novel anticancer agents.
Antiviral Activity
There is limited but specific information indicating the antiviral potential of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. One study reported its antiviral effect with an EC₅₀ value of 3.6 µM, although the specific virus and experimental context were not detailed in the available abstract. The general mechanism of antiviral drugs often involves the inhibition of viral entry, replication, or release from host cells.
Enzyme Inhibition
The compound is used in the study of enzyme inhibition.[2] Pyrazole derivatives have been shown to inhibit a variety of enzymes, including cyclooxygenases, lipoxygenases, and various kinases.
Experimental Protocols for Biological Assays
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
Materials:
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Purified enzyme of interest
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Substrate for the enzyme
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5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (dissolved in a suitable solvent, e.g., DMSO)
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Assay buffer (optimized for the specific enzyme)
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Microplate reader or spectrophotometer
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96-well plates or cuvettes
Procedure:
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Prepare a stock solution of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., 10 mM in DMSO).
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Prepare serial dilutions of the compound in the assay buffer.
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In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.
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Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).
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Initiate the enzymatic reaction by adding the substrate to all wells.
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Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
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Calculate the initial reaction velocities for each inhibitor concentration.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a versatile building block with significant potential in the development of new therapeutic agents. Its pyrazole core is a well-established pharmacophore associated with a broad range of biological activities. While there is a need for more detailed public data on its specific physicochemical properties and biological activity, the available information strongly suggests that it is a valuable compound for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data summarized in this guide are intended to facilitate these future research endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
